molecular formula C9H8N2S B2803970 2-Methyl-4-(4-pyridyl)thiazole CAS No. 23899-32-3

2-Methyl-4-(4-pyridyl)thiazole

Cat. No.: B2803970
CAS No.: 23899-32-3
M. Wt: 176.24
InChI Key: SZDNUULQXPIYIT-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-pyridyl)thiazole is a heterocyclic compound with the molecular formula C₉H₈N₂S. It features a thiazole ring substituted with a methyl group at the second position and a pyridyl group at the fourth position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and material science.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the above synthetic routes, optimized for yield and purity. Specific details on industrial processes are often proprietary and not publicly disclosed.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-pyridyl)thiazole varies depending on its application:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4-(4-pyridyl)thiazole stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialized heterocyclic compounds and in applications requiring specific pharmacological activities.

Properties

IUPAC Name

2-methyl-4-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-7-11-9(6-12-7)8-2-4-10-5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDNUULQXPIYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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